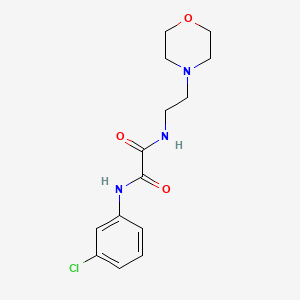![molecular formula C21H26N2O2 B2603432 N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE CAS No. 1797842-47-7](/img/structure/B2603432.png)
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves the construction of the pyrrolidine ring followed by the attachment of the phenyl and propanamide groups. One common method involves the reaction of 3-methoxypyrrolidine with 4-bromoacetophenone under basic conditions to form the intermediate, which is then coupled with 2-methylphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may play a crucial role in binding to these targets, while the phenyl and propanamide groups contribute to the overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE: Unique due to its specific substitution pattern and functional groups.
N-[4-(3-HYDROXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-CHLOROPHENYL)PROPANAMIDE: Similar structure but with a chlorine-substituted phenyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-3-4-6-17(16)7-12-21(24)22-18-8-10-19(11-9-18)23-14-13-20(15-23)25-2/h3-6,8-11,20H,7,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSPIMRFFFDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)
![N-(4-acetylphenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2603353.png)



![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)
![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)
![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)
![(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propan-1-one](/img/structure/B2603369.png)



